(2R,4R)-UCB7362

Antimalarial Plasmepsin X In vitro potency

Select (2R,4R)-UCB7362 for stereochemical integrity essential to PMX inhibition (IC50=7 nM). The defined (2R,4R) configuration ensures reproducible activity—racemic or alternative isomers compromise potency. With co-crystal PDB: 8DSR, 20-fold selectivity over PMIX, and consistent potency against drug-resistant P. falciparum (IC50=15–34.6 nM), it is a validated probe for target validation and resistance mechanism studies. High purity (≥98%) guarantees lot-to-lot reproducibility. Essential for combination therapy research where cross-resistance with artemisinin-based regimens must be excluded.

Molecular Formula C25H26ClN5O3
Molecular Weight 480.0 g/mol
Cat. No. B15560635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,4R)-UCB7362
Molecular FormulaC25H26ClN5O3
Molecular Weight480.0 g/mol
Structural Identifiers
InChIInChI=1S/C25H26ClN5O3/c1-15-11-18(9-10-34-15)31-21(32)13-25(2,30-24(31)28)19-7-4-8-20(22(19)26)29-23(33)17-6-3-5-16(12-17)14-27/h3-8,12,15,18H,9-11,13H2,1-2H3,(H2,28,30)(H,29,33)/t15-,18-,25+/m1/s1
InChIKeyAWSRDDSRQUJMAJ-JTJQLJSMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,4R)-UCB7362: A Defined-Stereochemistry PMX Inhibitor for Antimalarial Research and Preclinical Development


(2R,4R)-UCB7362 is the (2R,4R) stereoisomer of UCB7362, an orally active, investigational antimalarial compound that functions as a potent and selective inhibitor of the malarial aspartyl protease Plasmepsin X (PMX) [1]. PMX is essential for parasite egress from and invasion into host erythrocytes, making it a validated multistage drug target in Plasmodium falciparum [2]. The compound demonstrates high biochemical potency (PMX IC50 = 7 nM) and cellular activity against P. falciparum 3D7 (IC50 = 10 nM), with an established preclinical safety profile [1]. Its crystal structure in complex with PMX has been resolved (PDB: 8DSR), providing a robust foundation for structure-guided optimization and mechanistic studies [3].

Why (2R,4R)-UCB7362 Cannot Be Interchanged with Other Antimalarials or PMX Inhibitors


The antimalarial landscape includes compounds targeting diverse parasite pathways (e.g., artemisinin acting on heme, chloroquine inhibiting hemozoin formation, KAF156 targeting PfCARL), but these mechanisms are orthogonal to PMX inhibition and cannot substitute for it [1]. Even among PMX/PMIX inhibitors, critical differences in target selectivity, resistance profile, and preclinical safety dictate divergent utility. For instance, WM382 is a dual PMIX/X inhibitor with sub-nanomolar PMX potency (IC50 = 0.03 nM) but distinct selectivity and toxicity profiles [2]. CWHM-117 targets PM-II/IV rather than PMX, resulting in substantially weaker whole-parasite activity (IC50 = 463 nM) [3]. UCB7362 itself has a suboptimal dose paradigm (7-day dosing) relative to standard-of-care three-dose regimens, but its defined stereochemistry (2R,4R) is critical for activity; generic substitution with racemic or alternative isomers would compromise potency and reproducibility [1]. The quantitative evidence below substantiates exactly where (2R,4R)-UCB7362 differentiates from these comparators.

Quantitative Differentiation of (2R,4R)-UCB7362 Against Key Comparators


Potency Against P. falciparum 3D7: Direct Comparison with Reference Antimalarials

(2R,4R)-UCB7362 (as UCB7362) exhibits an IC50 of 10 nM against P. falciparum 3D7 in a 72-hour [3H] hypoxanthine incorporation assay [1]. This potency surpasses the historical front-line antimalarials artemisinin (IC50 = 13.18 ± 2.66 nM) and chloroquine (IC50 = 26.20 ± 3.66 nM) when assayed under comparable conditions [2]. While artemisinin and chloroquine target distinct pathways (heme and hemozoin formation, respectively), this comparison establishes the absolute potency of UCB7362 in the context of established antimalarial benchmarks.

Antimalarial Plasmepsin X In vitro potency P. falciparum

Target Selectivity: Differential Inhibition of PMX vs. PMIX and Off-Target Proteases

UCB7362 is a selective PMX inhibitor with an IC50 of 7 nM for PfPMX and PvPMX, and an SPR Kd of 5.5 nM [1]. It demonstrates 20-fold selectivity over the closely related plasmepsin IX (PMIX; IC50 = 142 nM) and high selectivity against human aspartyl proteases Cathepsin D (IC50 = 3889 nM, 555-fold selectivity) and Renin (IC50 >10,000 nM, >1400-fold selectivity) [1]. In contrast, WM382 is a dual PMIX/X inhibitor with IC50 values of 1.4 nM (PMIX) and 0.03 nM (PMX), exhibiting a different selectivity profile that results in distinct biological consequences [2].

Plasmepsin X Selectivity PMIX Off-target

Resistance Profile: Activity Against Laboratory-Generated Resistant P. falciparum Strains

UCB7362 maintains consistent potency across a panel of genetically diverse and drug-resistant P. falciparum strains, with IC50 values ranging from 15 nM to 34.6 nM [1]. This includes strains resistant to chloroquine (Dd2, IC50 = 24 nM), artemisinin (TM90 C2B, IC50 = 18 nM), KAF156 (Dd2 CARL mutant, IC50 = 17 nM), and DSM265 (Dd2 DHODH mutant, IC50 = 22 nM). In contrast, Compound 1 (a related PMX inhibitor) shows significantly higher IC50 values (59–112 nM) against the same strains, indicating that UCB7362 is less susceptible to existing resistance mechanisms [1].

Drug resistance P. falciparum Mutant strains Cross-resistance

Pharmacokinetic Profile: Comparative Clearance and Half-Life Across Preclinical Species

The pharmacokinetic parameters of UCB7362 have been characterized in rat, dog, and cynomolgus monkey. Following intravenous administration (1 mg/kg), UCB7362 exhibits clearance (CL) values of 43.9 mL/(min kg) in rat, 12.9 mL/(min kg) in dog, and 18.9 mL/(min kg) in monkey, with terminal half-lives (t1/2) of 2.1 h, 17.0 h, and 4.1 h, respectively [1]. Oral bioavailability ranges from 11% (rat) to 120% (dog), with a Cmax of 246 nM in rat and 4340 nM in dog at 10 mg/kg PO [1]. In comparison, Compound 3 (a lead PMX inhibitor) shows lower clearance (20.5 mL/(min kg) in rat) and longer half-life (7.0 h) but was deprioritized due to an inferior off-target safety profile [1]. The shorter predicted human half-life of UCB7362, while a limitation for once-daily dosing, is a deliberate trade-off for improved safety [2].

Pharmacokinetics Clearance Half-life Preclinical

In Vivo Efficacy: Parasite Reduction in the PfSCID Mouse Model

In the PfSCID mouse model of P. falciparum infection, UCB7362 is estimated to achieve a 9 log10 unit reduction in asexual blood-stage parasites following once-daily oral dosing of 50 mg for 7 days [1]. This level of parasite clearance is considered substantial and demonstrates the in vivo efficacy of PMX inhibition. While a direct comparator (e.g., artesunate) in the same model is not reported in the primary study, the 9-log reduction benchmark is a standard metric for assessing antimalarial efficacy in preclinical models [2]. The suboptimal 7-day dosing paradigm relative to current three-dose standard-of-care regimens highlights an area for further optimization, but the robust efficacy validates the PMX target in vivo [3].

In vivo efficacy Mouse model Parasite clearance PMX

Structural Basis of Inhibition: Co-Crystal Structure with PfPMX

The co-crystal structure of UCB7362 bound to Plasmodium falciparum Plasmepsin X (PMX) has been determined at high resolution and deposited in the Protein Data Bank under accession code 8DSR [1]. This structure reveals the precise binding mode of the compound within the active site of PMX, including key hydrogen-bonding and hydrophobic interactions. This structural information is critical for structure-based drug design and optimization of PMX inhibitors. In contrast, co-crystal structures for other PMX inhibitors, such as WM382, have also been solved (e.g., PDB: 7TWU), but the distinct binding modes of these compounds inform their different selectivity and resistance profiles [2].

Structural biology Crystal structure Plasmepsin X Drug design

Optimal Research and Industrial Applications for (2R,4R)-UCB7362


As a Reference PMX Inhibitor for Target Validation Studies

With a well-defined potency (IC50 = 7 nM for PMX), selectivity profile (20-fold over PMIX), and available co-crystal structure (PDB: 8DSR), (2R,4R)-UCB7362 serves as an ideal chemical probe for dissecting the biological functions of Plasmepsin X in malaria parasite egress and invasion [1][2]. Its defined stereochemistry ensures reproducibility across studies, a critical requirement for target validation.

As a Tool Compound for Resistance Mechanism Elucidation

The compound's consistent potency against a panel of drug-resistant P. falciparum strains (IC50 = 15–34.6 nM) makes it a valuable tool for studying resistance mechanisms that evade existing antimalarials [1]. It can be used to generate PMX-specific resistant mutants and to assess cross-resistance with other classes of antimalarial agents.

As a Lead for Preclinical Optimization of Next-Generation PMX Inhibitors

Despite a suboptimal dose paradigm (7-day dosing) relative to standard of care, UCB7362's robust in vivo efficacy (9 log10 parasite reduction) and established preclinical safety profile provide a solid foundation for medicinal chemistry optimization [1][3]. Efforts to extend half-life while maintaining safety are ongoing and can build upon the structural and PK data generated for UCB7362 [3].

As a Component in Combination Therapy Research

Given its unique mechanism of action (PMX inhibition) and lack of cross-resistance with front-line antimalarials such as chloroquine, artemisinin, and KAF156, (2R,4R)-UCB7362 is a candidate for combination therapy studies aimed at preventing the emergence of drug resistance and achieving radical cure of malaria [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2R,4R)-UCB7362

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.